molecular formula C9H7N3OS B1210977 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- CAS No. 447-00-7

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-

Cat. No.: B1210977
CAS No.: 447-00-7
M. Wt: 205.24 g/mol
InChI Key: WAQGGKJKDGJEEA-UHFFFAOYSA-N
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Description

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features a hydroxyl group at the 5-position, a mercapto group at the 3-position, and a phenyl group at the 6-position

Biochemical Analysis

Biochemical Properties

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as thiol-dependent enzymes, where the mercapto group can form covalent bonds with the thiol groups of cysteine residues in proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can form hydrogen bonds with various proteins, influencing their structure and function.

Cellular Effects

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, can affect downstream signaling pathways and cellular responses. Additionally, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and other processes.

Molecular Mechanism

The molecular mechanism of action of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins through covalent and non-covalent interactions. For example, the mercapto group can form covalent bonds with the thiol groups of cysteine residues in enzymes, leading to enzyme inhibition or activation . Additionally, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat . The degradation products can have different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can lead to changes in cellular metabolism and function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can be toxic and cause adverse effects, including oxidative stress, cell death, and organ damage. Threshold effects have been observed, where the compound exhibits different effects at different concentration levels. It is important to carefully control the dosage to avoid toxic effects and achieve the desired biochemical outcomes.

Metabolic Pathways

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is involved in various metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450 enzymes, leading to the formation of metabolites with different biochemical properties . These metabolites can further interact with other biomolecules and influence metabolic flux and metabolite levels. The interactions with cofactors and other enzymes can also modulate the activity of metabolic pathways and affect cellular metabolism.

Transport and Distribution

The transport and distribution of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as ABC transporters . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- within tissues can also be affected by its interactions with extracellular matrix components and other cellular structures.

Subcellular Localization

The subcellular localization of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with DNA and RNA, influencing gene expression and protein synthesis. The subcellular localization can also affect the activity and function of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, as it can interact with different biomolecules in different cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can be synthesized through various synthetic routes. One common method involves the condensation of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid, and the reactions are often carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods: Industrial production of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed: The major products formed from these reactions include various substituted triazine derivatives, disulfides, and sulfonic acids. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- has several scientific research applications, including:

Comparison with Similar Compounds

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- and its potential for various applications in scientific research and industry.

Properties

IUPAC Name

6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS/c13-8-7(11-12-9(14)10-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQGGKJKDGJEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936387
Record name 6-Phenyl-3-sulfanyl-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447-00-7, 16075-92-6
Record name 3,4-Dihydro-6-phenyl-3-thioxo-1,2,4-triazin-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=447-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name as-Triazin-5-ol, 3-mercapto-6-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenyl-3-sulfanyl-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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